3-Azido-1-(3-methoxypropyl)azetidine 3-Azido-1-(3-methoxypropyl)azetidine
Brand Name: Vulcanchem
CAS No.: 2098062-78-1
VCID: VC3118296
InChI: InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
SMILES: COCCCN1CC(C1)N=[N+]=[N-]
Molecular Formula: C7H14N4O
Molecular Weight: 170.21 g/mol

3-Azido-1-(3-methoxypropyl)azetidine

CAS No.: 2098062-78-1

Cat. No.: VC3118296

Molecular Formula: C7H14N4O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-1-(3-methoxypropyl)azetidine - 2098062-78-1

Specification

CAS No. 2098062-78-1
Molecular Formula C7H14N4O
Molecular Weight 170.21 g/mol
IUPAC Name 3-azido-1-(3-methoxypropyl)azetidine
Standard InChI InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
Standard InChI Key GUDZAMRYBLYQBX-UHFFFAOYSA-N
SMILES COCCCN1CC(C1)N=[N+]=[N-]
Canonical SMILES COCCCN1CC(C1)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

3-Azido-1-(3-methoxypropyl)azetidine (CAS: 2098062-78-1) is characterized by a four-membered azetidine ring containing a nitrogen atom, with an azido (-N₃) group at the 3-position and a 3-methoxypropyl substituent attached to the nitrogen atom. The chemical structure combines three key functional elements: the strained azetidine ring, a reactive azido group, and an alkoxyalkyl chain that modifies its physicochemical properties and potential interactions with biological systems.

The compound's basic chemical and physical properties are summarized in the following table:

PropertyValue
Chemical Name3-Azido-1-(3-methoxypropyl)azetidine
CAS Number2098062-78-1
Molecular FormulaC₇H₁₄N₄O
Molecular Weight170.21 g/mol
Monoisotopic Mass170.116761
ChemSpider ID53610876
MDL NumberMFCD29994091

The structure features a four-membered nitrogen heterocycle, which contributes significant ring strain and enhanced reactivity compared to larger heterocycles. The azido group provides a reactive handle for various transformations, particularly click chemistry reactions, while the methoxypropyl chain can influence properties like solubility, membrane permeability, and molecular recognition.

Chemical Reactivity and Applications

The reactivity profile of 3-Azido-1-(3-methoxypropyl)azetidine is determined by its key functional components: the strained azetidine ring and the reactive azido group. These features suggest several important applications and reaction pathways.

Click Chemistry Applications

The azido functional group makes 3-Azido-1-(3-methoxypropyl)azetidine an excellent candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a premier example of click chemistry. This reaction allows for the formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions, providing a versatile method for connecting the azetidine scaffold to other molecular entities.

Similar azido compounds have been utilized in various click chemistry applications, including:

  • Functionalization of dendrimers and polymers with bioactive moieties

  • Creation of bioconjugates with peptides, nucleic acids, and other biomolecules

  • Development of imaging agents and molecular probes

  • Synthesis of compound libraries for drug discovery

The triazole products formed from click reactions are stable under physiological conditions and can act as rigid linking structures or pharmacophores in their own right, making them valuable in medicinal chemistry applications.

Ring-Opening Reactions

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. This reactivity can be exploited to create more complex structures or to introduce additional functionality. Potential ring-opening pathways include:

  • Nucleophilic ring-opening reactions at the 3-position

  • Reductive ring-opening to generate linear structures

  • Rearrangement reactions to form larger heterocycles

These transformations expand the synthetic utility of 3-Azido-1-(3-methoxypropyl)azetidine beyond its use as a direct building block.

Structure-Activity Relationships and Analogues

3-Azido-1-(3-methoxypropyl)azetidine belongs to a broader family of functionalized azetidines and azido compounds. Examining related structures provides insight into potential structure-activity relationships and applications.

Related Azetidine Derivatives

A structurally similar compound is 3-azido-1-(2-methoxyethyl)azetidine (CAS: 2098078-39-6), which differs only in the length of the alkoxy chain. This close structural analogue suggests that the methoxypropyl variant might have been developed as part of a structure-activity relationship study examining the effect of alkyl chain length on biological activity or physicochemical properties.

Other related structures include 3-(3-methoxypropyl)azetidin-3-ol (CAS: 1598511-11-5), which lacks the azido functionality but contains the same methoxypropyl substituent. This suggests synthetic pathways and structure-activity explorations involving the 3-methoxypropyl azetidine scaffold.

Azido-Containing Analogues

Other azido-containing compounds such as 3-azido-1-propanamine (CAS: 88192-19-2) have been well-characterized and share functional similarities with the azido portion of the target molecule. These compounds are valued for their click chemistry applications and have been used in various contexts, including:

  • Preparation of high-generation dendrimers through functionalization of bismethylolpropionic acid monomers

  • Development of clickable zinc tetraphenylporphyrin scaffolds for applications in photodynamic therapy

  • Synthesis of perylenedimide derivatives through reaction with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride

The following table compares key properties of 3-Azido-1-(3-methoxypropyl)azetidine with some structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Features
3-Azido-1-(3-methoxypropyl)azetidineC₇H₁₄N₄O170.21Azetidine ring with azido group and methoxypropyl substituent
3-Azido-1-(2-methoxyethyl)azetidineC₆H₁₂N₄O156.19Shorter methoxyethyl substituent
3-(3-Methoxypropyl)azetidin-3-olC₇H₁₅NO₂145.20Hydroxyl group instead of azido
3-Azido-1-propanamineC₃H₈N₄100.12Linear structure without azetidine ring

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